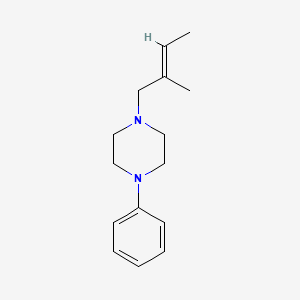

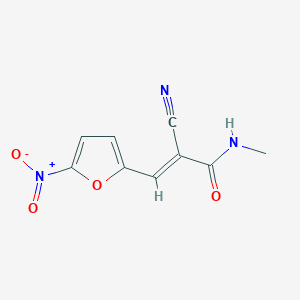

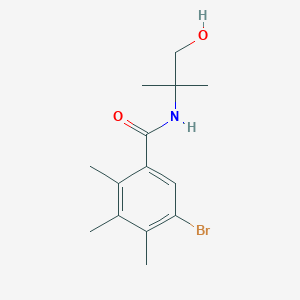

![molecular formula C13H17Cl2NO B5791948 1-[2-(2,4-dichloro-6-methylphenoxy)ethyl]pyrrolidine CAS No. 420102-59-6](/img/structure/B5791948.png)

1-[2-(2,4-dichloro-6-methylphenoxy)ethyl]pyrrolidine

Descripción general

Descripción

1-[2-(2,4-dichloro-6-methylphenoxy)ethyl]pyrrolidine, also known as MK-801, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the late 1970s as a potential treatment for epilepsy, but its use was later expanded to include research in neuroscience and pharmacology.

Mecanismo De Acción

1-[2-(2,4-dichloro-6-methylphenoxy)ethyl]pyrrolidine acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor's ion channel pore and blocking the influx of calcium ions. This results in the inhibition of excitatory neurotransmission and the prevention of long-term potentiation (LTP), a process that is essential for learning and memory.

Biochemical and Physiological Effects:

In addition to its effects on the NMDA receptor, 1-[2-(2,4-dichloro-6-methylphenoxy)ethyl]pyrrolidine has been shown to affect other neurotransmitter systems, including the dopaminergic, serotonergic, and cholinergic systems. It has also been shown to induce oxidative stress and inflammation in the brain, and to affect mitochondrial function and energy metabolism.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-[2-(2,4-dichloro-6-methylphenoxy)ethyl]pyrrolidine has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor, its ability to induce reversible and dose-dependent effects, and its ability to cross the blood-brain barrier. However, it also has several limitations, including its potential toxicity and the need for caution in interpreting its effects, as it can affect multiple neurotransmitter systems and induce non-specific effects.

Direcciones Futuras

There are several future directions for research on 1-[2-(2,4-dichloro-6-methylphenoxy)ethyl]pyrrolidine, including the development of more selective NMDA receptor antagonists, the investigation of its effects on specific brain regions and cell types, and the exploration of its potential therapeutic applications in neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanisms underlying its biochemical and physiological effects, as well as its potential limitations as a research tool.

Métodos De Síntesis

The synthesis of 1-[2-(2,4-dichloro-6-methylphenoxy)ethyl]pyrrolidine involves a series of chemical reactions, starting with the reaction of 2,4-dichloro-6-methylphenol with ethylene oxide to form 2-(2,4-dichloro-6-methylphenoxy)ethanol. This intermediate is then reacted with pyrrolidine and sodium hydride to form 1-[2-(2,4-dichloro-6-methylphenoxy)ethyl]pyrrolidine.

Aplicaciones Científicas De Investigación

1-[2-(2,4-dichloro-6-methylphenoxy)ethyl]pyrrolidine has been widely used in scientific research to study the NMDA receptor and its role in various physiological and pathological processes. It has been used to investigate the mechanisms underlying learning and memory, as well as the pathophysiology of neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.

Propiedades

IUPAC Name |

1-[2-(2,4-dichloro-6-methylphenoxy)ethyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO/c1-10-8-11(14)9-12(15)13(10)17-7-6-16-4-2-3-5-16/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBFSPSKINMQGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCCN2CCCC2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701220608 | |

| Record name | 1-[2-(2,4-Dichloro-6-methylphenoxy)ethyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701220608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47197048 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

420102-59-6 | |

| Record name | 1-[2-(2,4-Dichloro-6-methylphenoxy)ethyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=420102-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(2,4-Dichloro-6-methylphenoxy)ethyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701220608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

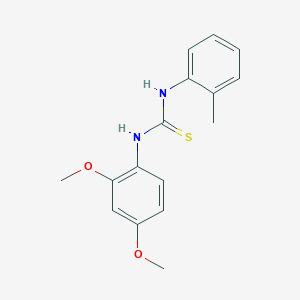

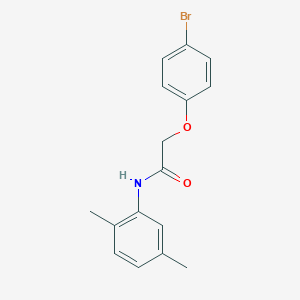

![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5791882.png)

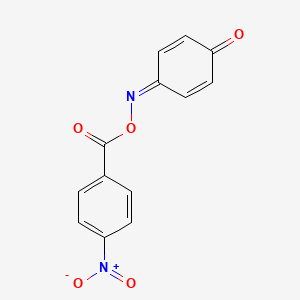

![5-hydroxy-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5791912.png)

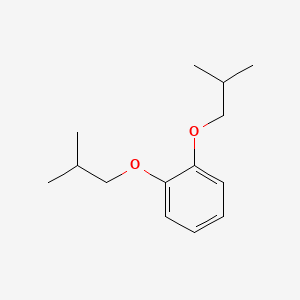

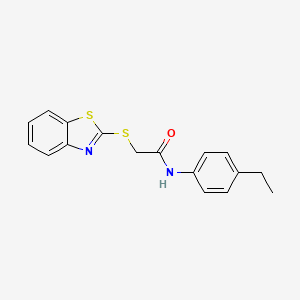

![N-(2-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5791928.png)

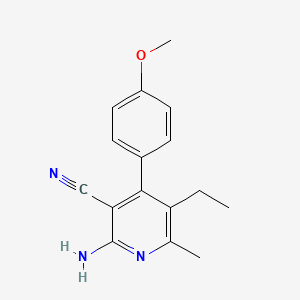

![4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5791973.png)